molecular formula C10H15Br2N B008325 (1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide CAS No. 100596-36-9

(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide

Cat. No. B008325
M. Wt: 309.04 g/mol
InChI Key: COXLNWYFVXMNNR-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide, also known as 2-Bromoamphetamine (2-BA), is a psychoactive drug that belongs to the amphetamine class. It has been used in scientific research to study its mechanism of action and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2-BA is not fully understood, but it is believed to work by increasing the release of dopamine and norepinephrine in the brain. This leads to increased arousal, focus, and attention. It may also have effects on serotonin and other neurotransmitters.

Biochemical And Physiological Effects

2-BA has been shown to have effects on the central nervous system, including increased dopamine and norepinephrine release. This leads to increased arousal, focus, and attention. It may also have effects on serotonin and other neurotransmitters. In addition, 2-BA has been shown to have cardiovascular effects, including increased heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

One advantage of using 2-BA in lab experiments is its relatively simple synthesis method. It is also a well-studied compound, with a significant amount of research on its mechanism of action and potential therapeutic applications. However, one limitation is that it is a controlled substance and requires special handling and storage procedures.

Future Directions

There are several potential future directions for research on 2-BA. One area of interest is its potential therapeutic applications, particularly in the treatment of ADHD and other psychiatric disorders. Another area of interest is its effects on other neurotransmitters, such as serotonin. Further research is needed to fully understand the mechanism of action of 2-BA and its potential therapeutic applications.

Scientific Research Applications

2-BA has been used in scientific research to study its mechanism of action and potential therapeutic applications. It has been shown to have effects on the central nervous system, including increased dopamine and norepinephrine release. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders.

properties

CAS RN

100596-36-9

Product Name

(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide

Molecular Formula

C10H15Br2N

Molecular Weight

309.04 g/mol

IUPAC Name

(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide

InChI

InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m0./s1

InChI Key

COXLNWYFVXMNNR-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCCBr.Br

SMILES

CC(C1=CC=CC=C1)NCCBr.Br

Canonical SMILES

CC(C1=CC=CC=C1)NCCBr.Br

synonyms

(2-BROMO-ETHYL)-(1-PHENYL-ETHYL)-AMINE HBR

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 g (605.32 mmole) of N-(2-hydroxyethyl)-α-methylbenzylamine produced in Example 5(1) above was suspended in 515 ml of 48% aqueous hydrobromic acid solution and the resulting suspension was reacted at 126° C. for 30 minutes under refluxing. The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 465 ml of aqueous hydrobromic acid and water, the reaction by-product, was removed. The residue was dissolved in 550 ml of acetone, and 500 ml of ethyl acetate and 670 ml of ether were added thereto. The reaction solution was stirred for 30 minutes, cooled to 0° C. and then allowed to stand for 3 hours. The resulting solid product was filtered, washed with 400 ml of ethyl acetate and then dried to obtain 97 g of the first crop of the title compound. The filtrate was then concentrated. The residue was dissolved in 450 ml of acetone, diluted with 680 ml of ether and then allowed to stand at 0° C. for 12 hours. The resulting solid product was filtered, collected, and washed with 450 ml of ethyl acetate to obtain 32.5 g of the second crop of the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
515 mL
Type
reactant
Reaction Step Two
Name
title compound
Yield
69.23%

Synthesis routes and methods II

Procedure details

76.61 g (630 mmole) of α-methylbenzylamine was dissolved in 77 ml of dichloromethane and 94.8 g (760 mmole) of 2-bromoethanol was added thereto. This mixture was stirred at 51° C. for 50 hours to complete the reaction. The reaction solution was concentrated under reduced pressure and 286.4 ml (2500 mmole) of 48% aqueous hydrobromic acid solution was added thereto and allowed to react at 126° C. for 30 minutes under refluxing. The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 250 ml of aqueous hydrobromic acid and water, the reaction by-product, was removed. The residue was dissolved in 350 ml of isopropyl alcohol with refluxing for 30 minutes, and this solution was cooled to 10° C. and then allowed to stand for 3 hours. The resulting solid product was filtered, washed with 50 ml of ethyl acetate and then dried to obtain 128.9 g of the title compound.
Quantity
76.61 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
94.8 g
Type
reactant
Reaction Step Two
Quantity
286.4 mL
Type
reactant
Reaction Step Three
Name
title compound
Yield
66.2%

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